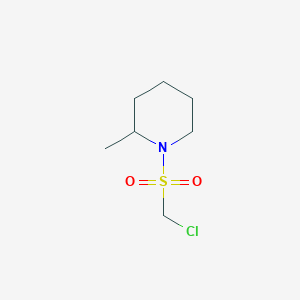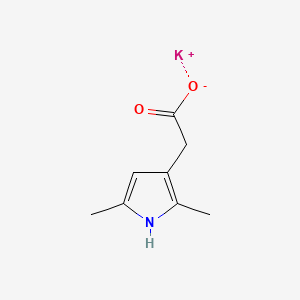![molecular formula C11H16Cl3FN2 B15300673 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is a versatile chemical compound extensively used in scientific research due to its diverse applications. This compound exhibits remarkable properties that enable its utilization in various fields, including pharmaceuticals, organic synthesis, and medicinal chemistry.
Métodos De Preparación
The synthesis of 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions typically include the use of aqueous HCl for quenching and sodium hydrogen carbonate for washing .
Análisis De Reacciones Químicas
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is extensively used in scientific research due to its diverse applications. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride can be compared with other similar compounds, such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is a halogenated pyridine derivative used as a fluorinated building block.
Indole Derivatives: These compounds exhibit anti-inflammatory and analgesic activities.
Pinacol Boronic Esters: These compounds are used in catalytic protodeboronation reactions.
The uniqueness of this compound lies in its specific chemical structure and properties, which enable its diverse applications in various fields.
Propiedades
Fórmula molecular |
C11H16Cl3FN2 |
|---|---|
Peso molecular |
301.6 g/mol |
Nombre IUPAC |
3-chloro-5-fluoro-4-(piperidin-2-ylmethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H14ClFN2.2ClH/c12-10-6-14-7-11(13)9(10)5-8-3-1-2-4-15-8;;/h6-8,15H,1-5H2;2*1H |
Clave InChI |
DOTNUXDLNSZYAB-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)CC2=C(C=NC=C2F)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)



![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)

![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)

![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)


![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)

